1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
Preparation Methods
The synthesis of 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with cyclopentanecarbonyl chloride under appropriate conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentylcarbonyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition, particularly carbonic anhydrase isoenzymes, which are involved in various physiological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as carbonic anhydrase isoenzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can have therapeutic effects in conditions where carbonic anhydrase activity is dysregulated .
Comparison with Similar Compounds
1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: The parent compound, which lacks the cyclopentylcarbonyl group, and is used as a versatile scaffold in medicinal chemistry.
Pyrrolizines: Compounds with a similar pyrrolidine core but with additional fused rings, which can have different biological activities.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) cyclopentanecarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZFVLKTLHLCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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